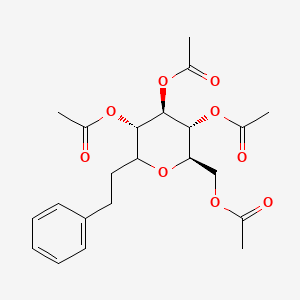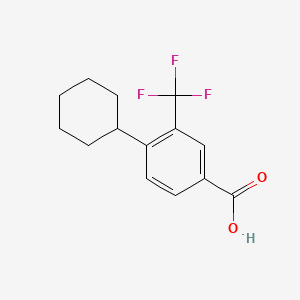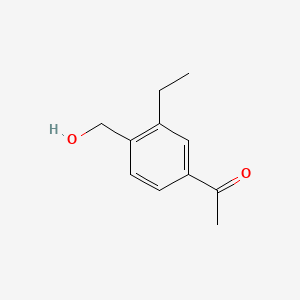
14(15)-EpEDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14(15)-Epoxyeicosadienoic acid, commonly referred to as 14(15)-EpEDE, is an epoxide derivative of eicosadienoic acid. This compound is part of the larger family of epoxyeicosatrienoic acids, which are known for their roles in various biological processes. 14(15)-Epoxyeicosadienoic acid is particularly notable for its involvement in the regulation of vascular tone and inflammation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxyeicosadienoic acid typically involves the epoxidation of eicosadienoic acid. This can be achieved using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent over-oxidation and to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of 14(15)-Epoxyeicosadienoic acid may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions. Enzymes like cytochrome P450 monooxygenases can be employed to catalyze the epoxidation of eicosadienoic acid with high specificity and efficiency. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Analyse Chemischer Reaktionen
Types of Reactions
14(15)-Epoxyeicosadienoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols.
Reduction: The epoxide ring can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react with the epoxide ring in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the epoxide ring.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
14(15)-Epoxyeicosadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study epoxide chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of bioactive compounds and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
14(15)-Epoxyeicosadienoic acid exerts its effects primarily through its interaction with specific receptors and enzymes. It is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to lipid metabolism and inflammation. Additionally, it can inhibit the activity of soluble epoxide hydrolase (sEH), leading to increased levels of epoxyeicosatrienoic acids and subsequent vasodilation and anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
14(15)-Epoxyeicosadienoic acid can be compared with other epoxyeicosatrienoic acids (EETs) such as:
- 8(9)-Epoxyeicosatrienoic acid
- 11(12)-Epoxyeicosatrienoic acid
- 19(20)-Epoxyeicosatrienoic acid
Uniqueness
14(15)-Epoxyeicosadienoic acid is unique due to its specific regioisomeric structure, which confers distinct biological activities. Its ability to selectively activate PPARs and inhibit sEH distinguishes it from other EETs, making it a compound of significant interest in therapeutic research.
Eigenschaften
CAS-Nummer |
351533-80-7 |
|---|---|
Molekularformel |
C20H34O3 |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(8Z,11Z)-13-(3-pentyloxiran-2-yl)trideca-8,11-dienoic acid |
InChI |
InChI=1S/C20H34O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6,10,13,18-19H,2-3,5,7-9,11-12,14-17H2,1H3,(H,21,22)/b6-4-,13-10- |
InChI-Schlüssel |
ZXBWLXDDSYHRTE-QGIBGKBZSA-N |
SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
Isomerische SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\CCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)CC=CCC=CCCCCCCC(=O)O |
Synonyme |
(±)14,15-Epoxyeicosadienoic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


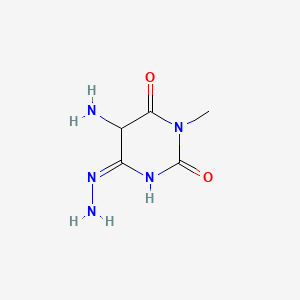
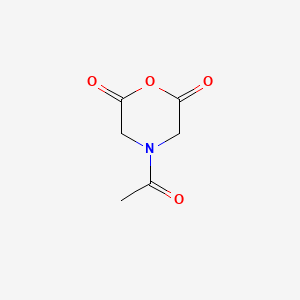
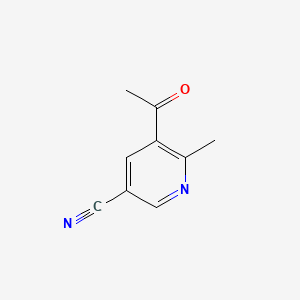


![2-[[2,4,4,6,6,8,8-Heptakis[2-(2-methylprop-2-enoyloxy)ethoxy]-1,3,5,7-tetraza-2lambda5,4lambda5,6lambda5,8lambda5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl]oxy]ethyl 2-methylprop-2-enoate](/img/structure/B568643.png)

